Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate: is a heterocyclic compound with a molecular formula of C10H14N2O2S. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
- 2-Amino-4-phenylthiazole-5-carboxylate
- 2-Amino-4-methylthiazole-5-carboxylate
Uniqueness
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in antimicrobial, antifungal, and anticancer therapies. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique cyclopentyl group that contributes to its distinct steric and electronic properties. This structure enhances its reactivity and biological activity compared to other thiazole derivatives. The compound can be synthesized through various organic reactions, making it a versatile building block in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. The compound functions by inhibiting the synthesis of bacterial cell walls, which leads to cell death. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations.
2. Antifungal Activity
The compound also shows antifungal effects, particularly against strains like Candida albicans. The mechanism involves disrupting the integrity of fungal cell membranes, which results in increased permeability and ultimately cell lysis. This property has implications for developing treatments for fungal infections that are resistant to current antifungal agents.
3. Anticancer Properties
This compound has been investigated for its anticancer potential. Studies reveal that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. The compound appears to induce apoptosis through mechanisms involving DNA damage and modulation of key signaling pathways related to cell survival .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit enzymes involved in critical cellular processes, such as topoisomerase II, which is essential for DNA replication and repair. By interfering with this enzyme's function, the compound induces double-strand breaks in DNA, leading to cell death in cancer cells.
- Receptor Modulation : It may also interact with various receptors and signaling pathways that regulate cell growth and survival. This modulation can enhance the sensitivity of cancer cells to other therapeutic agents .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Study : A study evaluating the compound's effect on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted a dose-dependent response where higher concentrations led to increased apoptosis markers such as cleaved caspase-3 .
- Antimicrobial Efficacy : In another study assessing antimicrobial properties, this compound demonstrated potent activity against drug-resistant bacterial strains, suggesting potential as a novel therapeutic agent in treating resistant infections.
Properties
IUPAC Name |
methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9(13)8-7(12-10(11)15-8)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJHQIWEWZCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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